6-Bromo-2-chloro-3-cyanobenzoic acid

Catalog No.
S13593901
CAS No.
M.F
C8H3BrClNO2
M. Wt
260.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-chloro-3-cyanobenzoic acid

Product Name

6-Bromo-2-chloro-3-cyanobenzoic acid

IUPAC Name

6-bromo-2-chloro-3-cyanobenzoic acid

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.47 g/mol

InChI

InChI=1S/C8H3BrClNO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13)

InChI Key

GANUFEDLLRWJKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)C(=O)O)Br

6-Bromo-2-chloro-3-cyanobenzoic acid is an aromatic compound characterized by the presence of a bromine atom, a chlorine atom, and a cyano group attached to a benzoic acid structure. Its molecular formula is C8_8H4_4BrClN2_2O2_2, and it features a carboxylic acid functional group, which contributes to its acidic properties. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the unique electronic effects imparted by the halogen and cyano substituents.

, including:

  • Oxidation: The compound can be oxidized to yield different derivatives, depending on the oxidizing agents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the cyano group into an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution Reactions: The bromine and chlorine atoms can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of other functional groups. Reagents like sodium azide or sodium methoxide are often employed in these reactions.

The biological activity of 6-Bromo-2-chloro-3-cyanobenzoic acid has been explored in various studies. It has shown potential as an inhibitor of specific enzymes and may interact with protein-ligand complexes due to its unique functional groups. The cyano group acts as an electron-withdrawing moiety, which can enhance binding affinity to certain biological targets.

The synthesis of 6-Bromo-2-chloro-3-cyanobenzoic acid typically involves multi-step organic reactions:

  • Bromination: Starting with 2-chlorobenzoic acid, bromination is performed to introduce the bromine atom.
  • Nucleophilic Substitution: A cyano group is introduced through nucleophilic substitution, often requiring specific catalysts and solvents to optimize yield and purity.
  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography .

In industrial settings, production may involve large-scale reactors with automated systems to control reaction parameters effectively.

6-Bromo-2-chloro-3-cyanobenzoic acid has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein interactions.
  • Industrial Use: It finds applications in producing specialty chemicals with unique properties .

Studies on the interactions of 6-Bromo-2-chloro-3-cyanobenzoic acid with biological molecules have highlighted its potential as a ligand in various biochemical pathways. The presence of halogens and the cyano group influences its reactivity and binding characteristics, making it a subject of interest for further pharmacological research.

Several compounds share structural similarities with 6-Bromo-2-chloro-3-cyanobenzoic acid:

Compound NameStructural FeaturesUnique Characteristics
6-Bromo-2-chloro-3-methoxyphenylboronic acidContains a methoxy group instead of cyanoLess reactive due to electron-donating methoxy
3-Bromo-2-chlorobenzoic acidLacks the cyano groupLower reactivity compared to cyanobenzoic acids
2-Bromo-6-chlorobenzoic acidDifferent positioning of halogensVaries in chemical properties due to position

The uniqueness of 6-Bromo-2-chloro-3-cyanobenzoic acid lies in its cyano group, which significantly alters its chemical reactivity and potential applications compared to similar compounds. This makes it particularly valuable for research and industrial applications.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

258.90357 g/mol

Monoisotopic Mass

258.90357 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types